1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone
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Overview
Description
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
The synthesis of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone typically involves multiple steps:
Initial Reaction: The synthesis begins with the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl-4-chlorobutanoate in the presence of potassium carbonate in acetone.
Hydrazide Formation: The ester obtained is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Final Step: The hydrazide is further reacted under specific conditions to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activity.
Material Science: Tetrazole derivatives are known for their use in the development of energetic materials due to their stability and high nitrogen content.
Biological Studies: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that have potential biological activities.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit proliferative pathways in cancer cells by interacting with enzymes or receptors involved in cell growth and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone can be compared with other tetrazole derivatives:
1-Phenyl-1H-tetrazole-5-thiol: This compound is a precursor in the synthesis and shares similar chemical properties.
1-Phenyl-1H-tetrazole-5-ylthio]butanoate:
Tetrazole-Hydrazone Derivatives: These compounds have shown significant anticancer activity and are structurally related.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,3-dimethyl-1-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)11(18)9-19-12-14-15-16-17(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBRUAWRWPDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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